![molecular formula C11H11NO2 B1425586 2-(7-Methyl-1h-indol-1-yl)acetic acid CAS No. 1557814-37-5](/img/structure/B1425586.png)
2-(7-Methyl-1h-indol-1-yl)acetic acid
Overview
Description
“2-(7-Methyl-1h-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1557814-37-5 . It has a molecular weight of 189.21 and its IUPAC name is (7-methyl-1H-indol-1-yl)acetic acid . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “2-(7-Methyl-1h-indol-1-yl)acetic acid” is 1S/C11H11NO2/c1-8-3-2-4-9-5-6-12 (11 (8)9)7-10 (13)14/h2-6H,7H2,1H3, (H,13,14) . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“2-(7-Methyl-1h-indol-1-yl)acetic acid” is a pale-yellow to yellow-brown solid . Its molecular weight is 189.21 .Scientific Research Applications
Flavor and Fragrance Industry
Indoles have value in the flavor and fragrance applications, such as in the food industry or perfumery .
Biologically Active Compounds
Indole derivatives are used for treating cancer cells, microbes, and various disorders in the human body due to their vital biological properties .
Plant Growth and Disease Resistance
Indoles play a role in enhancing crop growth or disease resistance by acting as plant growth regulators and immune inducers .
Anti-inflammatory and Analgesic Activities
Some indole derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
Anti-HIV Applications
Novel indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Pharmaceutical Intermediates
Indole derivatives are used as active pharmaceutical ingredients and intermediates in organic synthesis .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological activity . These interactions can result in the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have various biologically vital properties . For instance, they have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
properties
IUPAC Name |
2-(7-methylindol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-9-5-6-12(11(8)9)7-10(13)14/h2-6H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZTVIDXZOJYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methyl-1h-indol-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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